Product packaging for 6-Fluoro-1-methylindoline-2,3-dione(Cat. No.:CAS No. 134640-74-7)

6-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B1283048
CAS No.: 134640-74-7
M. Wt: 179.15 g/mol
InChI Key: BDMHRNWVOHIJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-1-methylindoline-2,3-dione (CAS 134640-74-7) is a fluorinated derivative of isatin (1H-indole-2,3-dione) with a molecular weight of 179.15 g/mol and the molecular formula C9H6FNO2 . This compound is part of the versatile isatin scaffold, a heterocyclic system recognized as a precursor to a wide array of derivatives with significant pharmacological potential . The core isatin structure is known for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The strategic incorporation of a fluorine atom and an N-methyl substitution on this scaffold is a common approach in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a molecule, potentially leading to enhanced biological activity and stability . While specific biological data for this compound is limited in the current literature, research on closely related 5-fluoroindoline-2,3-dione compounds provides strong insight into its potential research value. Such fluorinated isatins have been used as key intermediates in the synthesis of novel compounds with potent antibacterial and antifungal activities, in some cases exhibiting efficacy comparable to established drugs like Ciprofloxacin and Fluconazole . Furthermore, a derivative of 5-fluoroindoline-2,3-dione, Sutent (Sunitinib), is an FDA-approved drug for cancer treatment, underscoring the therapeutic relevance of this chemical class . Researchers are actively exploring similar fluorinated isatins as multifunctional agents, including as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications . This product is provided for research purposes such as chemical synthesis, medicinal chemistry, and biological screening. Please handle with appropriate care; it may cause skin and eye irritation . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2 B1283048 6-Fluoro-1-methylindoline-2,3-dione CAS No. 134640-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMHRNWVOHIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564086
Record name 6-Fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134640-74-7
Record name 6-Fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Fluoro 1 Methylindoline 2,3 Dione and Its Analogues

De Novo Synthesis of 6-Fluoro-1-methylindoline-2,3-dione

De novo synthetic routes are fundamental in constructing the this compound framework from simpler, acyclic starting materials. These methods typically involve a key cyclization step to form the indoline-2,3-dione core, with the fluorine and methyl groups being introduced either before or after the ring formation.

Cyclization Reactions for Indoline-2,3-dione Core Formation

The formation of the indoline-2,3-dione (isatin) core is a critical step in the de novo synthesis. Several named reactions are established for this purpose, with the Sandmeyer and Stolle syntheses being prominent examples.

The Sandmeyer isatin (B1672199) synthesis is a well-established two-step method that begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. mdpi.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. mdpi.comnih.gov For the synthesis of 6-fluoroisatin (B1297172), the precursor to the title compound, 4-fluoroaniline (B128567) would be the logical starting material. A published procedure using 3-fluoroaniline (B1664137) to produce a mixture of 4-fluoro- (B1141089) and 6-fluoroisatin demonstrates the viability of this approach. nih.gov In this method, the corresponding fluoroaniline (B8554772) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The resulting N-(fluorophenyl)-2-(hydroxyimino)acetamide is then cyclized using concentrated sulfuric acid. nih.gov

The Stolle synthesis offers an alternative route, particularly for N-substituted isatins. This method involves the reaction of a secondary aniline with oxalyl chloride to form an N-aryl-N-alkyloxamic acid chloride, which is then cyclized using a Lewis acid catalyst like aluminum chloride. nih.gov To synthesize this compound directly, N-methyl-4-fluoroaniline would be the starting material. The reaction with oxalyl chloride would yield N-(4-fluorophenyl)-N-methyloxamoyl chloride, which upon intramolecular Friedel-Crafts acylation, would furnish the desired product.

A summary of these classical cyclization strategies is presented below:

Method Starting Material Key Reagents Intermediate Product
Sandmeyer Synthesis4-Fluoroaniline1. Chloral hydrate, Hydroxylamine2. Concentrated H₂SO₄N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide6-Fluoroisatin
Stolle SynthesisN-Methyl-4-fluoroaniline1. Oxalyl chloride2. AlCl₃N-(4-Fluorophenyl)-N-methyloxamoyl chlorideThis compound

Regioselective Fluorination and N-Methylation Techniques

The introduction of the fluorine atom at the C-6 position is typically achieved by starting with a pre-fluorinated aniline, such as 4-fluoroaniline. This approach ensures the regioselective placement of the fluorine atom on the benzene (B151609) ring of the resulting isatin.

Once the 6-fluoroisatin core is synthesized, the N-methylation is a crucial subsequent step to obtain the final product. This alkylation is generally carried out by treating the 6-fluoroisatin with a methylating agent in the presence of a base. A common and effective method involves the use of methyl iodide (iodomethane) and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.com The use of a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, can facilitate the reaction. mdpi.com This method has been successfully applied to the synthesis of the analogous 6-chloro-1-methylindoline-2,3-dione, indicating its applicability for the 6-fluoro derivative. mdpi.com

Synthesis of this compound via Precursor Modification

An alternative synthetic strategy involves the modification of a pre-formed indole (B1671886) or oxindole (B195798) ring system. This can be achieved through oxidation of a suitable precursor or by functionalizing an existing indoline-2,3-dione skeleton.

Oxidation of Indole and Oxindole Derivatives

The oxidation of appropriately substituted indoles is a direct route to isatins. For the synthesis of this compound, the corresponding precursor would be 6-fluoro-1-methylindole. Various oxidizing agents can be employed for this transformation. A notable method involves the use of N-bromosuccinimide (NBS) in a solvent system like t-butanol containing a small amount of water, which can convert indoles into 3,3-dibromooxindoles. These intermediates can then be hydrolyzed to the corresponding isatins. nih.gov Another effective oxidation system is iodine in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO), which has been shown to convert N-alkylindoles to N-alkylisatins in good yields.

The synthesis of the required 6-fluoro-1-methylindole precursor can be achieved through methylation of commercially available 6-fluoroindole (B127801). This methylation can be accomplished using a base such as sodium hydride followed by the addition of methyl iodide.

Halogenation and Alkylation of Indoline-2,3-dione Systems

This approach starts with an existing indoline-2,3-dione and introduces the required substituents. For instance, one could envision the fluorination of 1-methylindoline-2,3-dione. However, electrophilic fluorination of the benzene ring of an isatin can be challenging and may lead to a mixture of regioisomers. Therefore, this is a less common approach for introducing the fluorine atom at a specific position.

Conversely, the alkylation of a pre-formed 6-fluoroindoline-2,3-dione is a highly practical and widely used method, as detailed in section 2.1.2. This highlights the importance of having an efficient synthesis for the 6-fluoroisatin precursor.

Advanced Synthetic Approaches Utilizing this compound

This compound, as a versatile building block, can be employed in a variety of advanced synthetic methodologies to construct more complex molecular architectures, particularly those with potential biological activity. The reactivity of the C3-carbonyl group is central to many of these transformations.

One significant application is in the synthesis of spiro-oxindoles . These compounds, which feature a spirocyclic junction at the C3 position of the oxindole core, are prevalent in natural products and medicinally important molecules. This compound can undergo reactions with various substrates to generate spirocyclic systems. For example, in domino reactions, it can be coupled with reagents like 2-(bromomethyl)acrylates in the presence of zinc to form spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com Another approach involves the base-catalyzed reaction with (3-hydroxyprop-1-yn-1-yl)phosphonates to yield spiro-1,3-dioxolane oxindoles. nih.gov

Furthermore, this compound can participate in Knoevenagel condensations with active methylene (B1212753) compounds to form 3-ylideneoxindoles. These intermediates are valuable precursors for further synthetic elaborations, including cycloaddition reactions.

The isatin core can also undergo ring-opening and annulation reactions . For instance, reaction with 6-amino uracils in the presence of an acid catalyst can lead to the cleavage of the isatin C-N bond followed by a ring expansion to form novel fused quinoline (B57606) scaffolds.

The diverse reactivity of this compound is summarized in the following table:

Reaction Type Reactant Catalyst/Reagents Product Class
Domino Reaction2-(Bromomethyl)acrylateZincSpiro-fused 2-oxindole-α-methylene-γ-butyrolactones
Spirocyclization(3-Hydroxyprop-1-yn-1-yl)phosphonateBase (e.g., t-BuOLi)Spiro-1,3-dioxolane oxindoles
Ring-opening/Annulation6-Amino uracilsAcid (e.g., p-TsOH)Fused quinoline scaffolds

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued in organic synthesis for their efficiency and atom economy. While direct three-component syntheses of N-alkylated isatins are not common, several classical named reactions for the synthesis of the isatin core can be considered multi-step, one-pot procedures that share principles with MCRs. These methods are crucial for obtaining the precursor, 6-fluoroisatin.

The Sandmeyer isatin synthesis is a well-established method that starts from an appropriate aniline. biomedres.ussynarchive.com For the synthesis of 6-fluoroisatin, 3-fluoroaniline is the required starting material. The reaction proceeds by the formation of an isonitrosoacetanilide intermediate from the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. biomedres.usnih.govirapa.org A Chinese patent describes the preparation of 6-fluoroisatin from 3-fluoroaniline, achieving a total two-step yield of 84.3%. google.com

The Stolle synthesis offers an alternative route, involving the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. ijcmas.comresearchgate.net This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to produce the isatin. ijcmas.com This method is often more effective than the Sandmeyer synthesis for certain substituted anilines.

The Gassman isatin synthesis is another approach that can be adapted for the preparation of substituted isatins. researchgate.net This method involves the reaction of an aniline with a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to form the isatin. dergipark.org.tr

While these are not single-step MCRs in the strictest sense, they represent efficient protocols for the construction of the essential 6-fluoroisatin scaffold from simple precursors.

Catalyst-Mediated Synthesis (e.g., Ionic Liquid Catalysis, Organocatalysis)

The N-methylation of 6-fluoroisatin to produce this compound is a critical step that can be significantly influenced by the choice of catalyst. Various catalytic systems have been explored to improve the efficiency and selectivity of this transformation.

Phase Transfer Catalysis (PTC) has proven to be a highly effective method for the N-alkylation of isatins. researchgate.netacsgcipr.org This technique involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide - TBAB), to facilitate the reaction between the isatin anion, formed by a base like potassium carbonate, and an alkylating agent (e.g., methyl iodide or dimethyl sulfate) in a biphasic system. researchgate.net The catalyst transports the isatin anion from the solid or aqueous phase to the organic phase where the reaction occurs. This method often leads to higher yields and can be performed under milder conditions compared to non-catalytic methods. researchgate.net

Ionic Liquid Catalysis has emerged as a green and efficient alternative for various organic transformations, including the synthesis of isatin derivatives. bohrium.combenthamscience.com Ionic liquids can act as both the solvent and the catalyst, offering advantages such as thermal stability, low vapor pressure, and recyclability. bohrium.combenthamscience.com For the N-alkylation of isatins, imidazolium-based ionic liquids have been shown to promote the reaction effectively. epa.gov The use of an ionic liquid can enhance the reaction rate and simplify the work-up procedure.

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has also been applied to the functionalization of isatins. While much of the research has focused on asymmetric reactions at the C3 position, organocatalytic methods for N-alkylation are also being developed. These methods offer the advantage of being metal-free and environmentally friendly.

A general procedure for the N-alkylation of isatin involves the reaction of the isatin with an alkyl halide in the presence of a base and a catalyst in a suitable solvent like DMF. acs.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has gained significant attention as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com The application of microwave irradiation has been particularly successful in the N-alkylation of isatins. nih.gov

A simple and efficient microwave-assisted synthesis of N-alkylisatins involves the reaction of isatin with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a few drops of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov This mixture is then subjected to microwave irradiation in a household or a dedicated microwave reactor. This method dramatically reduces reaction times from hours to minutes and often results in improved yields. nih.gov

For the synthesis of this compound, 6-fluoroisatin would be reacted with a methylating agent, such as methyl iodide, under these microwave-assisted conditions. The efficiency of this method makes it an attractive approach for the rapid synthesis of a library of N-substituted isatin derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves the systematic variation of parameters such as the choice of base, solvent, catalyst, temperature, and reaction time for both the synthesis of the 6-fluoroisatin precursor and its subsequent N-methylation.

For the synthesis of 6-fluoroisatin via the Sandmeyer method, a Chinese patent (CN101786980A) provides a detailed procedure. The reaction of 3-fluoroaniline with hydroxylamine hydrochloride and chloral hydrate, followed by cyclization with concentrated sulfuric acid, resulted in a high yield of the desired product.

Table 1: Synthesis of 6-Fluoroisatin via Sandmeyer-like Reaction

Starting Material Reagents Yield Reference

For the N-methylation step, several factors have been shown to influence the yield significantly. The choice of base is critical, with stronger bases generally leading to better results. In conventional heating methods, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are commonly used. acs.org

Microwave-assisted N-alkylation studies on isatin have shown that both K₂CO₃ and Cs₂CO₃ are effective bases. The choice of solvent is also important, with DMF and NMP being preferred. nih.gov

Table 2: Optimization of Microwave-Assisted N-Alkylation of Isatin

Alkylating Agent Base Solvent Time (min) Yield (%) Reference
Ethyl chloroacetate K₂CO₃ DMF 5 85 nih.gov
Ethyl chloroacetate Cs₂CO₃ DMF 5 90 nih.gov
Benzyl bromide K₂CO₃ DMF 3 95 nih.gov

This table is illustrative of general conditions for N-alkylation of isatin and can be extrapolated for the synthesis of this compound.

The use of phase transfer catalysis can also enhance the yield of N-alkylation. Studies on isatin have demonstrated that the combination of K₂CO₃ as the base and TBAB as the catalyst in DMF at room temperature provides good yields for the synthesis of N-alkyl-indoline-2,3-diones. researchgate.net

By carefully selecting and optimizing these reaction parameters, the production of this compound can be achieved with high efficiency and purity.

Chemical Reactivity and Reaction Mechanisms of 6 Fluoro 1 Methylindoline 2,3 Dione

Reactivity of the Carbonyl Moieties

The vicinal dicarbonyl system in 6-Fluoro-1-methylindoline-2,3-dione is the primary site of its reactivity. The C3-carbonyl group, being an α-keto-amide, is particularly electrophilic and susceptible to attack by a wide range of nucleophiles.

The C3-carbonyl group of indoline-2,3-diones readily undergoes nucleophilic addition. While specific studies on this compound are not extensively documented, the general reactivity of isatins suggests that it will react with various nucleophiles. For instance, Grignard reagents and organolithium compounds are expected to add to the C3-carbonyl, leading to the formation of 3-hydroxy-3-substituted-1-methyl-6-fluoroindolin-2-ones.

The mechanism of nucleophilic addition typically involves the attack of the nucleophile on the electrophilic C3-carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the tertiary alcohol. Under acidic conditions, the carbonyl oxygen can be protonated first, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by weaker nucleophiles. youtube.com

This compound is expected to undergo condensation reactions with primary amines at the C3-carbonyl position to form Schiff bases, also known as imines. wikipedia.org This reaction is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. nih.govnih.govbiointerfaceresearch.com The reaction proceeds via a nucleophilic addition of the amine to the C3-carbonyl, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the corresponding N-substituted 3-imino-6-fluoro-1-methylindoline-2-one. wikipedia.org

These Schiff bases are valuable intermediates themselves and can undergo further reactions. For example, they are precursors for the synthesis of spirocyclic compounds. It has been reported that Schiff bases of various isatin (B1672199) derivatives can be utilized in cycloaddition reactions to generate complex heterocyclic systems. mdpi.com

Table 1: Examples of Condensation Reactions with Isatin Derivatives

Reactant 1Reactant 2Product TypeReference
IsatinPrimary Aromatic AmineSchiff Base nih.gov
Substituted IsatinsNalidixic Acid CarbohydrazideSchiff Base nih.gov
Isatin DerivativesVarious AminesImines for Spiro-compound Synthesis mdpi.com

This table illustrates the general reactivity of the isatin core in condensation reactions, which is applicable to this compound.

A significant application of the reactivity of this compound lies in its use as a precursor for the synthesis of spirocyclic compounds. These compounds, where a single carbon atom is part of two rings, are of great interest in medicinal chemistry. The C3 carbon of the indoline-2,3-dione core is the spiro center in these molecules.

The formation of spirocyclic derivatives can be achieved through several strategies. One common method involves a multi-component reaction where the isatin derivative, an amine, and a third component with a suitable functional group react in a one-pot synthesis. For instance, the reaction of isatin derivatives with arylamines and dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of spiro[indoline-3,5′-pyrroline]-2,2′dione (B5365651) derivatives via a 1,3-dipolar cycloaddition mechanism. mdpi.com In this process, the initially formed Schiff base acts as a dipole and reacts with the dipolarophile (DMAD).

Another approach is the condensation of isatin derivatives with compounds containing two nucleophilic sites. For example, reaction with 2-aminobenzamide (B116534) can yield spiro[indoline-3,2'-quinazoline]-2,4'(1H)-diones. nih.gov

Table 2: Examples of Spirocyclic Derivatives from Isatins

Isatin DerivativeReagent(s)Spirocyclic ProductReaction TypeReference
IsatinsArylamines, Dimethyl AcetylenedicarboxylateSpiro[indoline-3,5′-pyrroline]-2,2′diones1,3-Dipolar Cycloaddition mdpi.com
Substituted Isatins2-AminobenzamideSpiro[indoline-3,2'-quinazoline]-2,4'(1H)-dionesCondensation-Cyclization nih.gov
Isatins2-Arylidene-1,3-indandiones, AminesSpiro-tetrahydroquinolinesMichael Addition-Cyclization nih.gov

This table provides examples of the synthesis of spirocyclic compounds from isatin derivatives, a reactivity pattern expected for this compound.

Transformations Involving the Indole (B1671886) Nitrogen Atom

The nitrogen atom at the N-1 position of the indole ring in this compound is already substituted with a methyl group. Therefore, reactions typically seen with unsubstituted isatins, such as N-alkylation or N-acylation, are not directly applicable. However, the presence of the methyl group influences the solubility and reactivity of the compound.

For the parent compound, 6-fluoroisatin (B1297172), N-alkylation and N-acylation are important transformations. The synthesis of this compound itself is an example of such a reaction, where 6-fluoroisatin is alkylated with a methylating agent. A common method for the N-alkylation of isatins involves the reaction of the corresponding isatin with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov For instance, the synthesis of the analogous 6-Chloro-1-methylindoline-2,3-dione is achieved by reacting 6-chloroisatin (B1630522) with iodomethane (B122720) in the presence of K2CO3 and a phase transfer catalyst. nih.gov

As this compound already possesses a methyl group at the N-1 position, substitution reactions at this site would require cleavage of the N-CH3 bond, which is generally a stable bond and not a common transformation under typical synthetic conditions. Therefore, direct substitution at the N-1 position is not a characteristic reaction for this compound. The reactivity at this position is primarily established during the synthesis of the molecule itself by choosing the appropriate N-substituent on the precursor.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The reactivity of aromatic rings in electrophilic substitution is governed by the electronic effects of the existing substituents. For this compound, the benzene ring is substituted with a fluorine atom and an N-methyl-α,β-dione-fused pyrrole (B145914) ring. The fluorine atom is an ortho-, para-directing deactivator due to its opposing inductive and resonance effects. The N-methyl-2,3-dione moiety is expected to be a strongly deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl groups. Predicting the outcome of electrophilic aromatic substitution on this molecule is therefore complex, as the directing effects of the substituents are not reinforcing. However, no specific experimental studies detailing reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound have been found in the surveyed literature.

Similarly, nucleophilic aromatic substitution (SNA_r) on the fluorinated benzene ring would likely require harsh reaction conditions or specific activation, given that the ring is not highly electron-deficient. The fluorine atom could potentially act as a leaving group in such reactions. General principles of SNA_r are well-established, but their specific application to this compound, including reaction conditions and regioselectivity, remains undocumented in accessible research.

Mechanistic Investigations of Key Transformations

The absence of reported synthetic applications for the aforementioned reactions on this compound naturally leads to a lack of mechanistic studies.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction pathways. For electrophilic aromatic substitution, this would involve the characterization of the corresponding Wheland intermediates (arenium ions). For nucleophilic aromatic substitution, Meisenheimer complexes could be key intermediates. However, without experimental data on these reactions for this compound, any discussion of specific intermediates remains purely speculative.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are essential for determining reaction rates, understanding the influence of reaction parameters, and mapping out the energy landscape of a reaction pathway. Such studies would provide invaluable insights into the reactivity of this compound. Regrettably, no kinetic data or detailed reaction pathway mapping for electrophilic or nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions on the fluorinated benzene ring of this compound are available in the current body of scientific literature.

Spectroscopic and Structural Elucidation of this compound

The rigorous identification and structural confirmation of a synthetic compound are foundational to its application in chemical and pharmaceutical research. For this compound, a fluorinated derivative of N-methylisatin, a comprehensive analysis using various spectroscopic techniques is essential. This article details the expected spectroscopic characteristics of the compound, providing a framework for its structural elucidation based on established principles and data from closely related analogues.

Spectroscopic and Structural Elucidation of 6 Fluoro 1 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Fluoro-1-methylindoline-2,3-dione, providing information on the hydrogen, carbon, and fluorine atomic environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group. The aromatic region will display three signals for the protons on the fluorinated benzene (B151609) ring.

N-CH₃: A sharp singlet is predicted for the three protons of the N-methyl group. In related N-methylisatin compounds, this signal typically appears around 3.20-3.30 ppm. For instance, the N-methyl signal in 1-methylisatin is found at approximately 3.30 ppm.

Aromatic Protons (H-4, H-5, H-7):

H-7: This proton is ortho to the C7a-N bond and is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-6 (⁴JHF coupling, J ≈ 2-3 Hz).

H-5: This proton is ortho to the fluorine atom at C-6 and will exhibit a doublet of doublets (dd) pattern due to strong ortho coupling with the fluorine (³JHF, J ≈ 8-10 Hz) and a smaller meta coupling with H-7 (⁴JHH, J ≈ 2-3 Hz).

H-4: This proton is situated ortho to the C-3 carbonyl group and meta to the fluorine atom. It is expected to appear as a doublet of doublets (dd) due to ortho coupling with H-5 (³JHH, J ≈ 8-9 Hz) and a smaller meta coupling to the fluorine atom (⁴JHF).

The predicted chemical shifts and coupling constants are summarized in the table below, extrapolated from data on similar fluorinated and N-methylated isatin (B1672199) structures.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-CH₃~3.25s-
H-4~7.60dd³J(H4-H5) ≈ 8.5 Hz, ⁴J(H4-F6) ≈ 5.0 Hz
H-5~6.90dd³J(H5-F6) ≈ 9.0 Hz, ³J(H5-H4) ≈ 8.5 Hz
H-7~7.20dd⁴J(H7-F6) ≈ 8.0 Hz, ⁴J(H7-H5) ≈ 2.5 Hz

The ¹³C NMR spectrum will account for all nine carbon atoms in the molecule. The presence of the electronegative fluorine atom will introduce C-F coupling constants, which are valuable for assignment.

Carbonyl Carbons (C-2, C-3): Two distinct signals are expected in the downfield region (158-185 ppm). The C-2 carbonyl, adjacent to the nitrogen, is typically found at a higher field than the C-3 carbonyl. In 1-methylisatin, these appear around 158 ppm and 183 ppm, respectively.

Aromatic Carbons:

C-6: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz and will be significantly shifted downfield. In 6-fluoro-1H-indole derivatives, this carbon resonates around 159-162 ppm. rsc.org

Other aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

N-CH₃ Carbon: A signal for the methyl carbon is expected around 26-27 ppm, consistent with related N-methylated indoline (B122111) structures. amazonaws.com

Quaternary Carbons (C-3a, C-7a): These carbons, part of the ring fusion, will appear in the aromatic region and can be definitively identified by their lack of signal in a DEPT-135 experiment.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2~158.5~2-3 Hz (³J)
C-3~183.0~2-3 Hz (⁴J)
C-3a~118.0~8-10 Hz (³J)
C-4~125.0~9-10 Hz (³J)
C-5~112.0~23-25 Hz (²J)
C-6~163.0~250 Hz (¹J)
C-7~108.0~25-27 Hz (²J)
C-7a~151.0~1-2 Hz (⁴J)
N-CH₃~26.5-

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. nih.gov For this compound, a single resonance is expected. The chemical shift of this signal is indicative of its position on the aromatic ring. For 6-fluoroindole (B127801) derivatives, the ¹⁹F signal typically appears between -115 and -125 ppm relative to a standard like CFCl₃. rsc.org The signal would be expected to be a complex multiplet due to couplings with H-5, H-7, and H-4.

NucleusPredicted Chemical Shift (δ, ppm)
¹⁹F-120 to -122

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons H-4 and H-5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will connect the signals of H-4, H-5, H-7, and the N-methyl protons to their corresponding carbon atoms (C-4, C-5, C-7, and N-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the quaternary carbons and piecing together the molecular skeleton. Expected key correlations include:

N-CH₃ protons to C-2 and C-7a.

H-7 to C-5, C-6, and C-3a.

H-4 to C-3, C-5, C-6, and C-7a.

H-5 to C-3a, C-4, C-6, and C-7.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. uctm.edu

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the dione (B5365651) system, two distinct C=O stretching frequencies are anticipated:

Amide C=O (C-2): A stretching band around 1740-1750 cm⁻¹.

Ketone C=O (C-3): A stretching band at a slightly lower wavenumber, around 1725-1735 cm⁻¹, characteristic of α-keto groups.

Other significant peaks would include C-N stretching, C-F stretching (typically in the 1250-1000 cm⁻¹ region), and various C-H bending and aromatic C=C stretching vibrations.

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O Stretch (Amide, C-2)17451745
C=O Stretch (Ketone, C-3)17301730
Aromatic C=C Stretch1620, 14801620, 1480
C-F Stretch12401240
C-N Stretch13501350

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is used to determine the exact molecular mass of the compound, which in turn confirms its elemental composition. amazonaws.com

Accurate Mass: The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₆FNO₂) is 180.0455. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The primary and most stable fragment is expected from the loss of a carbonyl group (CO, 28 Da), a hallmark of the isatin core structure. Subsequent fragmentation could involve the loss of the second carbonyl group or cleavage involving the N-methyl group.

IonFormulaCalculated m/z
[M+H]⁺C₉H₇FNO₂⁺180.0455
[M-CO+H]⁺C₈H₇FNO⁺152.0506

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive proof of molecular structure in the solid state, detailing atomic coordinates, bond parameters, and intermolecular packing forces. The following sections describe the anticipated structural features of this compound based on high-resolution data from its structural analogs.

The core bicyclic system of this compound is expected to be essentially planar. Studies on analogous compounds, such as 6-Chloro-1-methylindoline-2,3-dione, confirm this planarity, with very small deviations of the ring atoms from the mean plane of the indoline system. nih.govnih.govresearchgate.net For the chloro-analog, the maximum deviation from the mean plane of the indoline ring is reported to be a mere 0.020(2) Å. nih.govnih.gov Similarly, the parent compound 6-chloroisatin (B1630522) is described as nearly planar, with a root-mean-square deviation of 0.062 Å for its non-hydrogen atoms. researchgate.netiucr.org It is therefore highly probable that the fused benzene and pyrrolidine-2,3-dione (B1313883) rings of the title compound adopt a similar flat conformation. The methyl group on the nitrogen atom and the fluorine atom at the 6-position would be the primary substituents deviating from this central plane.

The specific bond lengths and angles define the precise geometry of the molecule. While experimental values for the title compound are unavailable, a reliable prediction can be made from established data for its analogs. The geometry is dictated by the hybridization of the atoms and the constraints of the fused ring system.

Interactive Table: Predicted Bond Parameters for this compound

The following data is based on typical values observed in closely related isatin structures and general chemical principles. Actual experimental values may vary slightly.

Bond/AngleAtoms InvolvedExpected Value RangeJustification
Bond Lengths
Aromatic C-CC4-C5, C5-C6 etc.1.38 - 1.40 ÅCharacteristic of a benzene ring system.
C-N (amide)C7a-N1, C2-N11.37 - 1.45 ÅPartial double bond character and single bond character within the five-membered ring.
C=O (ketone)C2=O2, C3=O31.21 - 1.23 ÅTypical length for a ketone carbonyl group.
C-F (aromatic)C6-F~1.35 ÅStandard length for a fluorine atom attached to an sp² hybridized carbon.
N-CH₃N1-C(methyl)~1.47 ÅTypical single bond length between a nitrogen and an sp³ carbon.
Bond Angles
Benzene RingC-C-C~120°Expected for sp² hybridized carbons in an aromatic ring.
Five-membered RingC-N-C, N-C-C108° - 112°Angles are constrained by the small ring size, deviating from ideal 120° or 109.5° values.
Carbonyl GroupsC-C=O~126°The angles involving the exocyclic carbonyl groups are influenced by ring strain and electronic repulsion.
Dihedral Angles
Ring Systeme.g., C7-C7a-C3a-C4Near 0° or 180°The key dihedral angles within the bicyclic core will be close to 0° or 180°, confirming the system's planarity.

In the solid state, molecular packing is governed by non-covalent interactions. For this compound, the substitution of the acidic N-H proton with a methyl group precludes the formation of the strong N-H···O hydrogen bonds that are often observed in parent isatins. researchgate.netiucr.orgiucr.org

However, other weaker interactions are expected to direct the crystal assembly:

C-H···O Hydrogen Bonds: The crystal structure of 6-Chloro-1-methylindoline-2,3-dione is consolidated by C-H···O hydrogen bonds. nih.govnih.govresearchgate.net It is highly probable that similar interactions involving aromatic C-H or methyl C-H donors and the carbonyl oxygen acceptors exist in the title compound, linking molecules into a stable three-dimensional network.

C-H···F Interactions: The presence of the electronegative fluorine atom introduces the possibility of weak C-H···F hydrogen bonds. Such close contacts have been specifically noted in the crystal structure of the parent compound, 6-Fluoroisatin (B1297172). iucr.orgiucr.org

π-π Stacking: The planar, electron-rich aromatic system of the indoline core is conducive to π-π stacking interactions. These attractive, non-covalent forces would likely play a significant role in the packing of molecules, typically in a parallel-displaced arrangement to minimize electrostatic repulsion.

Computational and Theoretical Chemistry Studies on 6 Fluoro 1 Methylindoline 2,3 Dione

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Through methods like Density Functional Theory (DFT), we can probe the distribution of electrons and the energies of molecular orbitals.

Determination of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

In a computational study on a series of para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones, the introduction of a fluorine atom was shown to influence the energies of the frontier orbitals. researchgate.net Based on these findings, it is anticipated that the HOMO of 6-Fluoro-1-methylindoline-2,3-dione will be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom of the indoline (B122111) core. The LUMO is expected to be distributed over the electron-deficient dicarbonyl groups at positions 2 and 3. The fluorine atom at position 6, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted N-methylisatin.

Calculation of Energy Gaps and Global Reactivity Descriptors (e.g., Electronegativity, Hardness)

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests higher reactivity.

Drawing from the study on substituted indoline-2,3-diones, the presence of a fluorine atom is expected to result in a relatively large HOMO-LUMO energy gap for this compound, indicating good kinetic stability. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound (based on analogous compounds)

DescriptorFormulaPredicted Trend
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2High
Chemical Hardness (η) η = (ELUMO - EHOMO)/2High
Global Electrophilicity (ω) ω = χ2/2ηModerate to High

These predictions are inferred from trends observed in computational studies of similar fluorinated indoline-2,3-dione derivatives. researchgate.netresearchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atoms of the carbonyl groups, making them the primary sites for electrophilic attack. The region around the fluorine atom will also exhibit negative potential. Conversely, the areas around the hydrogen atoms of the benzene ring and the methyl group will show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is essential for elucidating its biological activity and chemical behavior. Computational methods can be used to determine the most stable conformation of a molecule by optimizing its geometry.

Density Functional Theory (DFT) Level Calculations

DFT calculations are a powerful and widely used method for geometry optimization. For indoline-2,3-dione derivatives, DFT studies have been successfully employed to predict their structural parameters. researchgate.netsemanticscholar.org For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be expected to show a nearly planar structure for the indoline ring system. This is supported by experimental crystal structure data for the analogous 6-Chloro-1-methylindoline-2,3-dione, which shows that the indoline ring is essentially planar. nih.gov The bond lengths and angles would be influenced by the substitution of the fluorine atom and the methyl group.

Table 2: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

ParameterPredicted Value Range (Å)
C=O Bond Lengths 1.20 - 1.22
C-F Bond Length 1.34 - 1.36
N-CH3 Bond Length 1.45 - 1.47
C-N Bond Lengths (ring) 1.38 - 1.41

These values are estimations based on DFT calculations performed on similar indoline-2,3-dione structures. researchgate.netsemanticscholar.orgnih.gov

Semi-Empirical Quantum Mechanical Approaches

Semi-empirical methods, such as AM1, PM3, and PM6, offer a faster computational alternative to DFT, albeit with some trade-off in accuracy. These methods can be useful for preliminary conformational analysis of larger molecules or for screening large numbers of compounds. For this compound, a semi-empirical approach could be used to quickly explore the potential energy surface and identify low-energy conformers. The results from these calculations would likely corroborate the planar or near-planar conformation of the indoline ring system predicted by DFT.

Local Reactivity Analysis using Fukui Functions and Dual Descriptor

Understanding the reactive sites of a molecule is fundamental to predicting its chemical behavior. Conceptual Density Functional Theory (DFT) offers robust tools for this purpose, including the widely used Fukui functions and the dual descriptor. researchgate.net These reactivity descriptors are instrumental in identifying the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. bas.bg

Fukui Functions

The Fukui function, represented as f(r), measures the change in electron density at a given point 'r' within a molecule as the total number of electrons is altered. The function is categorized into three types to describe different reaction scenarios:

f+(r): Corresponds to a nucleophilic attack (the addition of an electron).

f-(r): Relates to an electrophilic attack (the removal of an electron).

f0(r): Pertains to a radical attack.

By computing these values for each atom in this compound, it is possible to forecast the most probable sites for various chemical reactions. A high value of f+(r) on a specific atom suggests its vulnerability to a nucleophilic attack, whereas a high f-(r) value indicates a likely site for an electrophilic attack.

Dual Descriptor

While Fukui functions are highly informative, the dual descriptor, Δf(r), provides a more precise and unambiguous prediction of local reactivity. researchgate.net It is calculated as the difference between the nucleophilic and electrophilic Fukui functions: Δf(r) = f+(r) - f-(r). The sign of the dual descriptor for an atomic site offers a clear indication of its reactive nature:

Δf(r) > 0: The site is identified as electrophilic and is therefore prone to a nucleophilic attack.

Δf(r) < 0: The site is characterized as nucleophilic and is thus susceptible to an electrophilic attack.

For this compound, a dual descriptor analysis would accurately map its electrophilic and nucleophilic centers. It is expected that the carbonyl carbons (C2 and C3) would show a positive dual descriptor, designating them as electrophilic sites. Conversely, the nitrogen and oxygen atoms would likely exhibit negative values, highlighting their nucleophilic character. The presence of the highly electronegative fluorine atom will also significantly influence the electron distribution and reactivity of the attached aromatic ring.

A hypothetical table of condensed Fukui functions and dual descriptor values for this compound, based on the established reactivity patterns of isatin (B1672199) derivatives, is presented below.

Atomf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)Δf(r) (Dual Descriptor)Predicted Reactivity
N10.050.15-0.10Nucleophilic
C2 (carbonyl)0.250.100.15Electrophilic
C3 (carbonyl)0.280.080.20Electrophilic
C40.080.050.03Slightly Electrophilic
C50.060.09-0.03Slightly Nucleophilic
C6-F0.040.12-0.08Nucleophilic
O (C2=O)0.100.20-0.10Nucleophilic
O (C3=O)0.120.22-0.10Nucleophilic

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a sophisticated computational technique for studying the temporal evolution of molecular systems. nih.gov By solving Newton's classical equations of motion for a collection of atoms and molecules, MD simulations provide detailed insights into conformational changes, molecular flexibility, and the nature of intermolecular interactions.

In the case of this compound, MD simulations can be utilized to explore its dynamic behavior in different environments, such as in a solvent or when interacting with a biological macromolecule. These simulations can reveal the range of accessible conformations, including the flexibility of the indoline ring and the rotational dynamics of the N-methyl group.

Conformational Flexibility

Although the indoline ring of this compound is expected to be largely rigid, MD simulations can precisely quantify its degree of flexibility. The planarity of the ring system, which is suggested by crystallographic studies of analogous compounds, can be evaluated by monitoring key dihedral angles and out-of-plane bending motions throughout the simulation. nih.gov Furthermore, these simulations can characterize the movement of the methyl group attached to the nitrogen atom, identifying its preferred orientations and the energy barriers associated with its rotation.

Intermolecular Interactions

MD simulations are particularly valuable for examining the interactions between this compound and other molecules, such as surrounding water molecules or the amino acid residues within an enzyme's active site. mdpi.com These simulations can identify and characterize crucial intermolecular forces, including:

Hydrogen bonds: The carbonyl oxygen atoms are anticipated to act as strong hydrogen bond acceptors.

Van der Waals interactions: The aromatic ring and the methyl group will participate in non-polar interactions with their environment.

Electrostatic interactions: The inherent polarity of the C=O bonds and the C-F bond will give rise to significant electrostatic interactions.

A hypothetical summary of the interaction energies between this compound and its surrounding water molecules, as derived from an MD simulation, is provided in the table below.

Functional GroupAverage Number of Hydrogen BondsAverage Electrostatic Interaction Energy (kcal/mol)Average Van der Waals Interaction Energy (kcal/mol)
C2=O1.8-12.5-3.2
C3=O2.1-14.2-3.8
N1-CH30.1-2.5-5.1
Aromatic Ring0.0-1.8-8.7
C6-F0.5-4.5-2.1

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational strategy that seeks to establish a correlation between the structural attributes of molecules and their physicochemical properties or biological activities. In the domain of chemical reactivity, QSPR models can be developed to predict the reactivity of a compound based on a set of calculated molecular descriptors.

For this compound, a QSPR model could be formulated to predict its reactivity in a given chemical reaction, such as its reaction rate with a nucleophile. The development of such a model would entail the following steps:

Dataset Compilation: A dataset of isatin derivatives with experimentally determined reactivity data would be assembled.

Descriptor Calculation: A diverse array of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors, would be calculated for each molecule in the dataset.

Model Generation: Statistical techniques, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to construct a mathematical model that links the calculated descriptors to the observed reactivity.

Model Validation: The predictive capability of the resulting QSPR model would be rigorously evaluated using both internal and external validation methods.

Upon the establishment of a validated QSPR model, it can be used to predict the reactivity of this compound by calculating its molecular descriptors and applying them to the model's equation.

A hypothetical QSPR equation for predicting the rate constant (log k) of a reaction involving isatin derivatives could take the following form:

log k = 0.85 * (LUMO) - 0.23 * (Dipole Moment) + 1.54 * (Polarizability) - 3.12

Here, LUMO represents the energy of the Lowest Unoccupied Molecular Orbital.

The table below presents a set of hypothetical molecular descriptors for this compound that would be relevant for use in a QSPR model.

Molecular DescriptorCalculated Value
Molecular Weight193.15 g/mol
LogP1.25
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
Dipole Moment3.8 D
Polarizability18.5 ų
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors0

Advanced Applications of 6 Fluoro 1 Methylindoline 2,3 Dione in Organic Synthesis and Materials Chemistry

6-Fluoro-1-methylindoline-2,3-dione as a Versatile Building Block

The unique structural features of this compound, namely the electron-withdrawing fluorine atom and the N-methylation which enhances solubility and prevents unwanted N-H reactivity, make it an ideal starting material for a variety of chemical transformations. Its highly reactive C3-carbonyl group readily participates in condensation reactions and serves as an electrophilic site for the construction of diverse molecular frameworks.

Synthesis of Complex Polyheterocyclic Systems

This compound is a cornerstone in the synthesis of intricate polyheterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. A primary route to these complex structures is through multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials.

One of the most powerful MCRs involving isatins is the 1,3-dipolar cycloaddition of azomethine ylides. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (such as sarcosine (B1681465) or proline) with the C3-carbonyl of this compound, followed by decarboxylation. This transient dipole then reacts with a suitable dipolarophile to generate five-membered nitrogen-containing heterocycles with high regio- and stereoselectivity. This strategy has been widely employed to synthesize complex spiropyrrolidinyl oxindoles. While specific examples detailing the use of the 6-fluoro-1-methyl derivative are not extensively documented in publicly available literature, the general reactivity of N-methylisatins in these transformations is well-established. The reaction provides a direct pathway to molecules with multiple stereocenters and high structural diversity.

Construction of Novel Spirocyclic Architectures

The synthesis of spirocyclic compounds, where two rings are joined by a single common atom, is a major focus of modern organic synthesis due to their unique three-dimensional structures. The C3 position of the oxindole (B195798) core of this compound is a spirocyclic center hotspot.

The aforementioned 1,3-dipolar cycloaddition reactions are a principal method for constructing spiropyrrolidinyl oxindoles. By varying the amino acid and the dipolarophile, a vast library of spiro compounds can be accessed. For instance, the reaction of N-methylisatin, sarcosine (N-methylglycine), and various activated alkenes leads to the diastereoselective formation of spiro[indoline-3,2'-pyrrolidine] derivatives. The fluorine atom at the 6-position in this compound is expected to influence the electronic nature of the oxindole ring and potentially the stereochemical outcome of the cycloaddition.

Another key reaction is the Knoevenagel condensation of this compound with active methylene (B1212753) compounds. The resulting 3-ylideneoxindole is a versatile intermediate that can act as a Michael acceptor or a dienophile in subsequent cycloaddition reactions to build further spirocyclic systems. For example, the reaction of these intermediates with other building blocks can lead to highly complex dispiro systems, such as dispiro[indoline-3,2'-quinoline-3',3''-indoline] or dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives. bohrium.com

Below is a representative table of spirocyclic systems synthesized from isatin (B1672199) derivatives, illustrating the types of architectures that are accessible.

Spirocyclic SystemSynthetic MethodReactants (General)
Spiro[indoline-3,2'-pyrrolidine]1,3-Dipolar CycloadditionIsatin, α-Amino Acid, Dipolarophile
Dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3′′-indoline]1,3-Dipolar CycloadditionIsatin, 1,2,3,4-Tetrahydroisoquinoline, 3-Phenacylideneoxindole
Dispiro[indoline-3,2'-quinoline-3',3''-indoline]Multi-component Cascade ReactionIsatin, 3-Methyleneoxindole, Dimedone, Ammonium (B1175870) Acetate
Dispiro[oxindole-pyrrolidine]-thiazolo[3,2-a] nih.govbeilstein-journals.orgnih.govtriazine1,3-Dipolar CycloadditionIsatin, Sarcosine, 7-Arylmethylidene-thiazolo[3,2-a] nih.govbeilstein-journals.orgnih.govtriazin-6(7H)-one

This table represents the general synthetic strategies for isatin derivatives. Specific yield and stereoselectivity data for this compound would require dedicated experimental investigation.

Precursor for Advanced Organic Materials

The unique electronic properties conferred by the fluorine atom make this compound an attractive precursor for advanced organic materials. Fluorination is a common strategy in materials science to enhance thermal stability, modify electronic energy levels, and influence the solid-state packing of organic molecules. While specific research on polymers or advanced materials derived solely from this compound is limited in available literature, the isatin core is a known component in the synthesis of functional polymers. For instance, poly(Schiff base)s or other condensation polymers could potentially be synthesized by reacting the diketone functionality of the isatin with suitable difunctional monomers. Such materials could exhibit interesting optical or electronic properties for applications in sensors or organic electronics.

Role in the Development of Specialty Chemicals

Beyond its use as a structural scaffold, this compound is a valuable starting point for the synthesis of specialty chemicals, particularly those with specific optical and electronic functions.

Chromophores and Fluorophores for Dyes and Pigments

The isatin structure is a component of several classes of dyes. The reaction of the C3-carbonyl group with electron-rich aromatic or heterocyclic amines can lead to the formation of intensely colored compounds. For instance, the condensation of isatin derivatives with compounds containing active methylene groups (Knoevenagel condensation) is a common method to produce indigoid-type dyes.

Furthermore, Schiff base derivatives of isatins, formed by condensation with primary amines, are known to form colored metal complexes. The reaction of this compound with various aromatic or aliphatic diamines would yield bis-Schiff bases, which can act as ligands for transition metals. The resulting complexes often exhibit distinct colors and interesting photophysical properties. The fluorine substituent can modulate the ligand field strength and the energy of the charge-transfer bands, thus tuning the color and fluorescent properties of the final dye or pigment. While general studies on isatin-based Schiff bases and their metal complexes are common, specific photophysical data for derivatives of this compound are not readily found.

Dye/Chromophore ClassSynthetic RouteKey FeaturePotential Application
Indigoid DyesKnoevenagel CondensationExtended π-conjugation across the central double bondPigments, Dyes
Schiff Base ComplexesCondensation with amines, then metalationCoordination with metal ions leading to d-d or charge-transfer transitionsDyes, Sensors
Hemicyanine DyesCondensation with active methyl heterocyclesIntramolecular charge-transfer (ICT) characterFluorescent Probes

Components in Functional Organic Materials

Functional organic materials are designed to have specific properties, such as conductivity, photoresponsivity, or nonlinear optical activity. The incorporation of fluorinated building blocks like this compound is a promising strategy for developing new functional materials. The high dipole moment associated with the C-F bond can influence intermolecular interactions and the bulk properties of the material.

Derivatives of this compound could be incorporated as pendants on a polymer backbone or as the core of a star-shaped molecule. For example, materials prepared from this building block could be investigated for applications in dye-sensitized solar cells, where the isatin-derived chromophore acts as the light-harvesting component. The electron-withdrawing nature of the fluorinated isatin core could facilitate charge separation and injection into the semiconductor, a critical step in the function of these devices. However, concrete examples and performance data for materials specifically incorporating this compound remain a subject for future research.

Mechanistic Studies of this compound and its Derivatives in Corrosion Inhibition Systems

While direct studies on this compound are limited, extensive research on closely related isatin derivatives provides a strong model for understanding its potential mechanism as a corrosion inhibitor. The efficacy of organic inhibitors is primarily dependent on their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is governed by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive medium.

The inhibition mechanism of isatin derivatives is generally attributed to the adsorption of the molecule onto the metal surface, a process that can involve either physisorption, chemisorption, or a combination of both. biosynth.com The process is significantly influenced by the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and other functional groups within the molecule. nih.govuevora.pt

Chemical Adsorption and Interaction Mechanisms:

The this compound molecule possesses several key features that suggest a strong potential for corrosion inhibition via chemical adsorption:

Heteroatom Coordination: The molecule contains two oxygen atoms and one nitrogen atom. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds. This is a primary mechanism of chemisorption.

π-Electron Interactions: The benzene (B151609) ring provides a source of π-electrons, which can interact with the metal surface, further strengthening the adsorption process.

Influence of Substituents:

The N-methyl group is an electron-donating group. By increasing the electron density on the isatin core, it can enhance the molecule's ability to donate electrons to the metal surface, thereby improving the strength of the coordinate bond.

The fluorine atom at the 6-position is highly electronegative. While it is an electron-withdrawing group by induction, its presence can also enhance the adsorption process. Furthermore, its high affinity for metal surfaces can provide an additional active site for adsorption.

Studies on similar isatin derivatives have shown that their adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.govdntb.gov.ua The strength and nature of this adsorption are often evaluated using thermodynamic and quantum chemical parameters. The negative value of the Gibbs free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). biosynth.com

Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in elucidating these mechanisms at a molecular level. nih.gov Key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with inhibition efficiency. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher capacity to accept electrons. A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition potential, as it facilitates adsorption on the metal surface. nih.gov

The table below presents representative quantum chemical data for related isatin-based corrosion inhibitors, illustrating the parameters used to predict inhibition efficiency.

Inhibitor ExampleEHOMO (eV)ELUMO (eV)ΔE (eV)Inhibition Efficiency (%)Reference
Isatin-β-thiosemicarbazone derivative (TZ-1)-6.01-1.874.14>90% at 25 ppm nih.gov
Isatin-β-thiosemicarbazone derivative (TZ-2)-5.92-1.824.10>90% at 25 ppm nih.gov
(E)-2-((6-aminopyridin-2-yl)imino)indolin-3-one-5.79-1.724.0795.2% at 0.0005 M biosynth.com

Based on these analogous systems, it is predicted that this compound would function as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution reactions through strong chemical and physical adsorption onto the metal surface. nih.govnih.gov

Design of Novel Organic Reagents and Catalysts Utilizing the this compound Moiety

The isatin core is a highly valued building block in organic synthesis due to its unique reactivity. uevora.ptresearchgate.net The this compound moiety, with its specific substitutions, serves as an excellent starting material for designing novel reagents and catalysts for a variety of chemical transformations.

The key to the synthetic utility of isatins is the electrophilic C3-carbonyl group, which is adjacent to an amide carbonyl. This arrangement makes the C3 position highly susceptible to nucleophilic attack. This reactivity is the cornerstone for its use as a reagent in numerous reactions, particularly multicomponent reactions (MCRs) that generate molecular complexity in a single step. uevora.ptresearchgate.net

Applications as a Reagent/Building Block:

The this compound moiety can be employed as a key reagent in several important synthetic strategies:

Synthesis of Spirooxindoles: Isatins are quintessential starting materials for the synthesis of spirooxindoles, a class of compounds with significant biological activity and a prominent three-dimensional structure. researchgate.netresearchgate.net In these reactions, the C3-carbonyl of the isatin derivative undergoes condensation with a suitable bis-nucleophile or participates in cycloaddition reactions. The N-methyl group remains intact, and the 6-fluoro substituent can be used to modulate the electronic properties and biological activity of the final spirocyclic product.

Pfitzinger Reaction: Isatins can undergo the Pfitzinger reaction with carbonyl compounds containing an α-methylene group to yield substituted quinoline-4-carboxylic acids. ossila.com This provides a direct route to fluorinated quinoline (B57606) structures, which are important pharmacophores.

Schiff Base Formation: The C3-carbonyl readily condenses with primary amines to form isatin-Schiff bases. mdpi.com These products are not only stable compounds in their own right but also serve as versatile ligands for creating metal complexes that can act as catalysts for various transformations, such as oxidation reactions. ossila.commdpi.com The fluorine atom in the 6-position can enhance the catalytic activity or stability of these metal complexes.

The table below summarizes key reaction types where the isatin scaffold, and by extension this compound, serves as a pivotal reagent.

Reaction TypeReagent(s)Product ClassSignificanceReference
Multicomponent Reaction Isatin, Amine, Activated Methylene CompoundSpirooxindoles, DihydropyridinesRapid construction of complex heterocyclic libraries researchgate.net
1,3-Dipolar Cycloaddition Isatin, Amino Acid (e.g., sarcosine), DipolarophileSpiropyrrolidine-oxindolesSynthesis of highly functionalized spiro-heterocycles uevora.pt
Condensation Isatin/5-Fluoroisatin, Primary Diaminesbis-Schiff BasesFormation of ligands for catalysis and new materials mdpi.com
Oxidation Isatin, H2O2, (PhSe)2 catalystIsatoic AnhydridesAccess to important synthetic intermediates nih.gov

The N-methyl and 6-fluoro substituents on the this compound core are not merely passive spectators. The N-methylation prevents competing N-H reactions and can improve solubility in organic solvents, while the 6-fluoro group can be used to fine-tune reaction rates, influence regioselectivity, and serve as a spectroscopic probe (¹⁹F NMR) for mechanistic studies. sigmaaldrich.com Therefore, reagents and catalysts derived from this moiety are expected to exhibit unique properties, paving the way for new discoveries in synthetic and materials chemistry.

Future Perspectives and Challenges in 6 Fluoro 1 Methylindoline 2,3 Dione Research

Development of Highly Efficient and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for 6-Fluoro-1-methylindoline-2,3-dione is a paramount objective. Traditional methods for isatin (B1672199) synthesis, such as the Sandmeyer and Stolle procedures, often involve harsh reaction conditions and generate significant waste. nih.gov Future research will increasingly focus on "green chemistry" principles to mitigate these drawbacks.

Key areas of development include:

Catalytic Systems: The use of novel and reusable catalysts can significantly improve the efficiency and sustainability of isatin synthesis. For instance, the application of proton-exchanged montmorillonite (B579905) clay (MMT-H+) as a heterogeneous acid catalyst has shown promise in the synthesis of isatin derivatives, offering advantages like easy separation and catalyst recycling. researchgate.net

Alternative Oxidants: The replacement of stoichiometric heavy metal oxidants with greener alternatives like molecular oxygen or hydrogen peroxide is a critical goal. ijcrt.org Photo-sensitized oxidation of indoles using O2 represents a move towards more environmentally friendly processes. ijcrt.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs). researchgate.net Melt methods and reactions in deep eutectic solvents are also emerging as viable green alternatives. researchgate.net

Synthetic ApproachKey FeaturesSustainability Aspect
Heterogeneous Catalysis Use of solid catalysts like MMT-H+Catalyst reusability, reduced waste
Photo-oxidation Utilizes O2 as an oxidant with a photosensitizerUse of a green oxidant
Solvent-Free Reactions Reactions conducted in the meltElimination of harmful organic solvents
Aqueous Media Synthesis Water as the reaction solventUse of an environmentally benign solvent

Exploration of Unconventional Reactivity Patterns

The isatin core is known for its versatile reactivity, participating in reactions like N-alkylation, condensation, and cycloadditions. nih.govmdpi.com However, the full reactive potential of this compound, particularly the influence of the fluorine and N-methyl substituents, remains to be thoroughly explored.

Future investigations will likely focus on:

Cascade Reactions: Designing novel cascade reactions that allow for the construction of complex molecular architectures from simple starting materials in a single step. rsc.org This approach offers high atom and step economy.

Asymmetric Catalysis: The development of enantioselective transformations to access chiral 3-substituted-3-hydroxyoxindoles, which are valuable building blocks in medicinal chemistry. nih.gov

Reactions at the C2-Carbonyl: While the C3-carbonyl is highly reactive, exploring selective reactions at the C2-carbonyl could lead to the synthesis of novel heterocyclic systems.

Influence of the Fluoro Substituent: Systematically studying how the electron-withdrawing nature of the fluorine atom at the 6-position influences the regioselectivity and stereoselectivity of various reactions.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govuc.pt The integration of flow chemistry and automated synthesis platforms will be instrumental in the efficient and scalable production of this compound and its derivatives.

Key advancements in this area will involve:

Microreactor Technology: Utilizing microreactors for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govresearchgate.net

In-line Purification and Analysis: Incorporating in-line purification techniques and real-time reaction monitoring to streamline the synthetic process and enable rapid optimization. uc.pt

Telescoped Synthesis: Developing multi-step flow sequences where intermediates are directly channeled into subsequent reaction steps without isolation, significantly reducing processing time and waste. uc.pt The synthesis of indole (B1671886) derivatives has already been successfully demonstrated using flow technology. mdpi.com

TechnologyAdvantages for this compound Synthesis
Flow Chemistry Improved safety, scalability, and process control. nih.govuc.pt
Automated Synthesis High-throughput screening of reaction conditions and library synthesis.
In-line Analytics Real-time monitoring and optimization of reactions. uc.pt

Advanced Characterization Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and kinetics, the application of advanced in situ characterization techniques is crucial. Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements, is becoming increasingly important in the pharmaceutical industry. mt.comlongdom.orgnews-medical.net

Future research will benefit from the implementation of:

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can be used for continuous reaction monitoring, providing detailed structural information about species in the reaction mixture.

Mass Spectrometry: In situ mass spectrometry can be employed to detect and identify transient intermediates, offering valuable mechanistic insights.

These techniques, when integrated into a PAT framework, facilitate a Quality by Design (QbD) approach, ensuring that the desired product quality is consistently achieved. mt.comlongdom.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental work and computational modeling is a powerful tool for accelerating the discovery and development of new chemical entities and processes. Density Functional Theory (DFT) calculations have become a staple in medicinal chemistry for understanding molecular structures and reactivity. nih.govmdpi.com

Future research on this compound will increasingly rely on:

Reaction Mechanism Elucidation: Using DFT and other computational methods to model reaction pathways, predict transition states, and understand the role of catalysts. researchgate.net

Spectroscopic Data Interpretation: Combining experimental spectroscopic data with theoretical calculations to provide a more accurate assignment of spectral features. researchgate.net

Virtual Screening and Property Prediction: Employing computational models to predict the physicochemical and biological properties of novel derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics.

By integrating these computational approaches with experimental validation, researchers can design more efficient synthetic routes and explore the chemical space of this compound with greater precision and purpose.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of 6-Fluoro-1-methylindoline-2,3-dione?

Methodological Answer:
The synthesis can be adapted from analogous indoline-2,3-dione derivatives. For example, 6-Chloro-1-methylindoline-2,3-dione (a structural analog) was synthesized via cyclization of substituted anthranilic acid derivatives using acetic anhydride as a cyclizing agent . For fluorination, electrophilic fluorination reagents (e.g., Selectfluor) or nucleophilic displacement of chlorine in pre-synthesized chloro intermediates (e.g., via SNAr reactions) are viable. Key parameters include temperature control (80–120°C) and anhydrous conditions to minimize side reactions. Yields may vary based on fluorine source and substitution patterns; iterative optimization of stoichiometry and reaction time is advised.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substitution patterns. Fluorine’s electron-withdrawing effect causes deshielding of adjacent protons (e.g., H-5 and H-7 in the indole ring) .
  • X-ray Crystallography: Single-crystal X-ray analysis (as demonstrated for 6-Fluoro-1H-indole-3-carboxylic acid) provides definitive structural proof, including bond lengths, angles, and fluorine positioning. Mean C–C bond deviations <0.002 Å and R-factors <0.05 indicate high precision .
  • HRMS-TOF: Confirms molecular weight (e.g., 165.12 g/mol for non-methylated analogs) and isotopic patterns .

Basic: What safety protocols are mandatory when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources.
  • Waste Disposal: Segregate waste and consult licensed disposal services for fluorinated organic compounds to avoid environmental contamination (e.g., aquatic toxicity concerns) .

Advanced: How does the fluorine substituent at position 6 influence the compound’s biological activity?

Methodological Answer:
Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In indole-2,3-dione derivatives, fluorine at position 6 increases lipophilicity (LogP ~1.05), improving membrane permeability . Comparative studies of 5-fluoro and 6-fluoro analogs (e.g., cytotoxicity assays) show that positional isomerism significantly affects target binding, as seen in antituberculosis and antitumor activities .

Advanced: How can regioselectivity be achieved during fluorination of 1-methylindoline-2,3-dione precursors?

Methodological Answer:
Regioselectivity is controlled by directing groups and reaction conditions. For example, meta-fluorination (position 6) is favored in electron-rich aromatic systems using HNO₃/H₂SO₄ nitration followed by Balz-Schiemann fluorination. Computational modeling (DFT) predicts activation energies for competing pathways, guiding reagent selection (e.g., N-fluoropyridinium salts for electrophilic fluorination) .

Advanced: What computational tools aid in studying the electronic effects of fluorine in this compound?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to assess electron-withdrawing effects on reactivity.
  • Molecular Docking: AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes inhibited by indole-2,3-diones), highlighting fluorine’s role in hydrophobic interactions .

Advanced: How should researchers address contradictory yield data in fluorination reactions?

Methodological Answer:
Contradictions often arise from solvent polarity, catalyst loadings, or trace moisture. For example, yields for analogous chloro derivatives ranged from 42% to 75% depending on acetic anhydride purity . Systematic DOE (Design of Experiments) approaches, including ANOVA analysis of variables (temperature, catalyst), resolve discrepancies. Replicate reactions under inert atmospheres (argon) improve reproducibility .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assays via Ellman’s method, comparing IC₅₀ values to donepezil .
  • Antimicrobial Screening: Microdilution assays against Mycobacterium tuberculosis H37Rv, noting MIC values <10 µg/mL for active derivatives .

Basic: What environmental precautions are necessary for large-scale use of this compound?

Methodological Answer:

  • Ecotoxicity: Fluorinated metabolites may persist in aquatic systems; perform OECD 301 biodegradability testing.
  • Wastewater Treatment: Use activated carbon filtration to adsorb residual fluorinated organics before discharge .

Advanced: How do substituents (e.g., methyl vs. trifluoromethoxy) alter the compound’s reactivity and bioactivity?

Methodological Answer:

  • Methyl Group (Position 1): Enhances steric hindrance, reducing nucleophilic attack on the diketone moiety.
  • Trifluoromethoxy vs. Fluoro: Trifluoromethoxy groups increase electron deficiency, altering redox potentials (cyclic voltammetry) and binding to electron-rich enzyme pockets . Comparative SAR studies show methyl derivatives exhibit higher metabolic stability but lower solubility than trifluoromethoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.